molecular formula C12H10N2O5S B3825797 N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide CAS No. 18226-26-1

N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B3825797
CAS No.: 18226-26-1
M. Wt: 294.29 g/mol
InChI Key: HIOPSLVWFVXQBR-UHFFFAOYSA-N
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Description

N-(2-Hydroxyphenyl)-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonyl group attached to a 2-hydroxyphenylamine moiety. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5S/c15-12-4-2-1-3-11(12)13-20(18,19)10-7-5-9(6-8-10)14(16)17/h1-8,13,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOPSLVWFVXQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251934
Record name N-(2-Hydroxyphenyl)-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18226-26-1
Record name N-(2-Hydroxyphenyl)-4-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18226-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyphenyl)-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2-aminophenol with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide has been investigated for its antimicrobial and anticancer properties. Research indicates that derivatives of this compound exhibit significant inhibitory effects against various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231) at micromolar concentrations.

Case Study: Anticancer Activity

  • A study reported that certain sulfonamide derivatives showed selective inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors, with IC50 values ranging from 10.93 to 25.06 nM . This selectivity suggests potential for developing targeted cancer therapies.

The compound's biological activity extends to its antibacterial properties. Research has demonstrated that this compound derivatives can inhibit bacterial growth effectively.

Case Study: Antibacterial Efficacy

  • In vitro studies revealed that specific derivatives exhibited up to 80% inhibition against Staphylococcus aureus at concentrations of 50 μg/mL, indicating a promising avenue for antibiotic development .

Enzyme Inhibition

The mechanism of action often involves the inhibition of enzymes such as carbonic anhydrases (CAs), which play crucial roles in physiological processes. This inhibition can lead to altered pH regulation and reduced tumor growth.

Table: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (nM)
4eCA IX10.93
4gCA IX15.00
4hCA II3.92

Material Science Applications

In addition to biological applications, this compound is also explored in material science for its potential use as a building block in synthesizing specialty chemicals and polymers with unique properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins involved in various biological processes, such as bacterial cell wall synthesis or inflammatory pathways.

    Pathways Involved: It may inhibit the activity of enzymes by binding to their active sites, thereby preventing the normal function of the enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-(Cyclopropylmethyl)-4-nitrobenzenesulfonamide
  • Structure : Features a cyclopropylmethyl group instead of the 2-hydroxyphenyl substituent.
  • Synthesis : Prepared via reaction of cyclopropylmethylamine with 4-nitrobenzenesulfonyl chloride, yielding a colorless solid (mp: 114–116°C) .
  • Higher melting point compared to allyl-substituted derivatives (e.g., 67–69°C for N-Allyl-N-(cyclopropylmethyl)-4-nitrobenzenesulfonamide) due to reduced steric hindrance .
N-(3-((6,7-Dimethoxyquinazoline-4-yl)amino)phenyl)-4-nitrobenzenesulfonamide
  • Structure : Incorporates a quinazoline moiety linked to the sulfonamide group.
  • Bioactivity: Exhibits potent anticancer activity against Ehrlich Ascites Carcinoma (EAC) cells (IC₅₀: 10.29 ± 1.14 µM) and reduces tumor burden in vivo .
  • Key Differences :
    • The quinazoline group enhances π-π stacking and receptor binding, contributing to higher bioactivity compared to simpler sulfonamides.
N-(4-Hydroxyphenyl)-4-[(4-hydroxyphenyl)amino]-3-nitrobenzenesulfonamide
  • Structure : Contains dual hydroxyl and nitro groups on the benzene ring.

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Spectral Data (NMR/IR)
N-(2-Hydroxyphenyl)-4-nitrobenzenesulfonamide Not reported Likely polar organic solvents Expected: O–H stretch (IR: ~3200 cm⁻¹), nitro group (1520–1350 cm⁻¹)
N-(Cyclopropylmethyl)-4-nitrobenzenesulfonamide 114–116 Chloroform, THF ¹H NMR (CDCl₃): δ 8.4 (d, 2H), 3.2 (m, 1H)
N-Allyl-N-(cyclopropylmethyl)-4-nitrobenzenesulfonamide 67–69 Hexane/EtOAc ¹³C NMR: δ 148.2 (C–NO₂), 117.5 (C=C)
N-(3-Hydroxyphenyl)retinamide Not reported DMSO, ethanol FT-IR: C=O stretch (1680 cm⁻¹), broad O–H (3300 cm⁻¹)

Biological Activity

N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide, also known by its chemical identifier 18226-26-1, is a compound that has garnered attention for its potential biological activities. This article delves into its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a nitrophenyl moiety and a hydroxyphenyl group. Its chemical formula is C12H10N2O5SC_{12}H_{10}N_{2}O_{5}S . The unique combination of these functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various microorganisms, demonstrating a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 500 µg/mL against pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus1.95
Klebsiella pneumoniae3.9
Escherichia coli7.8
Pseudomonas aeruginosa500

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly in models of inflammation where it has shown the ability to inhibit pro-inflammatory cytokines. The mechanism involves the inhibition of enzymes involved in inflammatory pathways, which may include cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound exhibited significant antiproliferative effects with IC50 values in the low micromolar range . Notably, it induced apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity, indicating a shift towards late apoptosis stages.

Table 2: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC50 (µM)Apoptosis Induction (%)
MDA-MB-2316.3122
MCF-75.5-

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis and inflammatory processes.
  • Cellular Uptake : Studies using High-Performance Liquid Chromatography (HPLC) have demonstrated effective cellular uptake in cancer cell lines, enhancing its therapeutic potential .

Case Studies and Research Findings

  • Anticancer Study : A recent study reported that derivatives of sulfonamides similar to this compound showed selective inhibition against carbonic anhydrase IX (CA IX), a target in cancer therapy. These compounds demonstrated significant selectivity and potency, indicating potential for further development as anticancer agents .
  • Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against drug-resistant strains of bacteria, showcasing its relevance in addressing antibiotic resistance issues .

Q & A

Q. What are the key synthetic routes for N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves sulfonylation of 2-hydroxyaniline with 4-nitrobenzenesulfonyl chloride. Optimization strategies include:

  • Reagent Ratios: Use a 1:1.2 molar ratio of 2-hydroxyaniline to sulfonyl chloride to minimize side reactions.
  • Solvent Selection: Dichloromethane (DCM) or dimethylformamide (DMF) enhances solubility and reaction efficiency .
  • Base Catalysis: Triethylamine (2.5 equiv.) neutralizes HCl byproducts, improving yield .
  • Temperature Control: Maintain 0–5°C during sulfonylation to prevent decomposition of the nitro group.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

Methodological Answer:

  • ¹H NMR: Expect signals for the hydroxyl proton (δ 9.8–10.2 ppm, broad), aromatic protons (δ 6.8–8.3 ppm), and sulfonamide NH (δ 7.1–7.5 ppm, exchangeable).
  • ¹³C NMR: Confirm sulfonamide (C-SO₂ at ~135 ppm) and nitro groups (C-NO₂ at ~125 ppm) .
  • IR: Peaks at ~1340 cm⁻¹ (asymmetric SO₂ stretch) and ~1520 cm⁻¹ (NO₂ symmetric stretch) .
  • Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 309.03 (calculated for C₁₂H₁₀N₂O₅S) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results) for this compound?

Methodological Answer:

  • Assay Variability: Standardize conditions (pH, temperature, substrate concentration) to minimize discrepancies. For example, carbonic anhydrase inhibition assays require pH 7.4 buffers .
  • Purity Verification: Use HPLC (>99% purity) to exclude impurities affecting activity .
  • Structural Analog Comparison: Compare with derivatives (e.g., N-(3,5-dichlorophenyl)-4-nitrobenzenesulfonamide) to identify substituent effects on bioactivity .
  • Dose-Response Analysis: Perform IC₅₀ studies to distinguish true inhibition from assay artifacts .

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution (<1.0 Å) diffraction data .
  • SHELX Refinement:
    • SHELXT: Solve the phase problem via dual-space methods for heavy atoms (e.g., sulfur).
    • SHELXL: Refine anisotropic displacement parameters and validate hydrogen bonding (e.g., O–H···O=S interactions) .
  • Validation Tools: Check for outliers using R₁ (>5% suggests model errors) and Flack parameter (absolute configuration) .

Q. What computational methods predict the reactivity of the nitro and sulfonamide groups in derivatization reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model electrophilic aromatic substitution (EAS) at the nitro group .
  • Molecular Electrostatic Potential (MEP): Identify electron-deficient regions (nitro group) for nucleophilic attack .
  • Transition State Analysis: Simulate SN2 mechanisms for sulfonamide alkylation using QM/MM hybrid methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide
Reactant of Route 2
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N-(2-hydroxyphenyl)-4-nitrobenzenesulfonamide

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